6-Methyl-5-(morpholin-4-ylmethyl)pyrimidine-2,4-diol
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Overview
Description
6-Methyl-5-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a morpholinomethyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-5-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 6-methyluracil with formaldehyde and morpholine under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-5-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The morpholinomethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
6-Methyl-5-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methyl-5-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-Methyluracil: A simpler analog without the morpholinomethyl group.
5-Morpholinomethyluracil: Lacks the methyl group at the 6-position.
Pyrimidine-2,4(1H,3H)-dione: The parent compound without any substitutions.
Uniqueness
6-Methyl-5-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the methyl and morpholinomethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential for diverse applications in medicinal chemistry and other fields.
Properties
CAS No. |
23213-33-4 |
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Molecular Formula |
C10H15N3O3 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
6-methyl-5-(morpholin-4-ylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H15N3O3/c1-7-8(9(14)12-10(15)11-7)6-13-2-4-16-5-3-13/h2-6H2,1H3,(H2,11,12,14,15) |
InChI Key |
UYPJIBIBHRVQMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CN2CCOCC2 |
Origin of Product |
United States |
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